
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinolinyl and isoquinolinyl compounds involves multiple steps, including cyclization, acylation, and substitution reactions. Specific methods for the synthesis of such compounds have utilized starting materials like ethyl acetoacetate, aldehydes, ammonia, and hydrazine hydrate, leading to complex derivatives through reaction sequences involving condensation, substitution, and cyclization steps (Dangi et al., 2010; Abdollahi-Alibeik & Shabani, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide has been characterized by various spectroscopic techniques, including NMR, IR spectroscopy, and single-crystal X-ray diffraction. These analyses have confirmed the presence of specific substituents and structural motifs integral to the compound's function (Yu et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of related compounds has been demonstrated through various reactions, including nucleophilic aromatic displacement and cyclization, leading to novel heterocyclic compounds. These reactions are crucial for modifying the compound's chemical properties for specific applications (Abdallah, 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are determined by their specific molecular structure. For instance, the presence of multiple ethoxy groups and a quinolinyl core influences the compound's solubility in organic solvents and its thermal stability (Matsuoka et al., 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, potential for forming derivatives, and interaction with biological targets, are influenced by the compound's functional groups and overall molecular architecture. Studies on related compounds have explored their potential as ligands for metal complexes and their activity in catalysis (Zeng et al., 2009).
科学的研究の応用
Medical Imaging Applications
A notable application involves the development of sigma-2 receptor probes, such as in the study by Xu et al. (2005), where radiolabeled analogs showed promise for in vitro sigma-2 receptor binding, indicating potential for cancer imaging and diagnosis (Xu et al., 2005). Furthermore, Dehdashti et al. (2013) explored the use of a cellular proliferative marker for PET imaging of tumor proliferation, highlighting the compound's potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Chemistry and Synthetic Applications
The compound's structure has inspired the development of efficient synthesis routes for related molecules, as demonstrated by Yoshida et al. (2014), who reported a practical and scalable synthetic route for a novel If channel inhibitor, showcasing the compound's relevance in medicinal chemistry synthesis (Yoshida et al., 2014).
Drug Metabolism and Pharmacokinetics
Studies have also focused on the metabolism and excretion of related compounds. Umehara et al. (2009) identified human metabolites of a novel If channel inhibitor and investigated the transporter-mediated renal and hepatic excretion of these metabolites, contributing to our understanding of the pharmacokinetics and drug-drug interaction potential of similar compounds (Umehara et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide to form the desired product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide" ], "Reaction": [ "Step 1: 3,4,5-triethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.", "Step 4: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the desired product, N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide." ] } | |
CAS番号 |
688353-02-8 |
分子式 |
C26H32N2O5 |
分子量 |
452.551 |
IUPAC名 |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H32N2O5/c1-6-31-22-14-20(15-23(32-7-2)24(22)33-8-3)25(29)27-10-9-18-13-19-11-16(4)17(5)12-21(19)28-26(18)30/h11-15H,6-10H2,1-5H3,(H,27,29)(H,28,30) |
InChIキー |
SFWXSVKTSDSRJG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



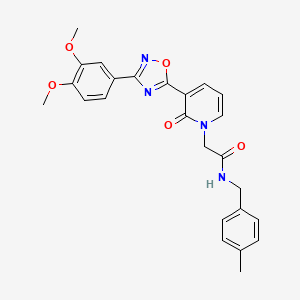
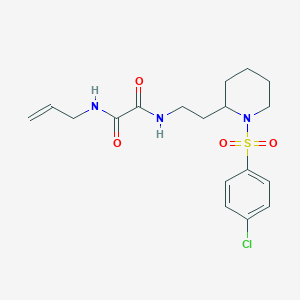
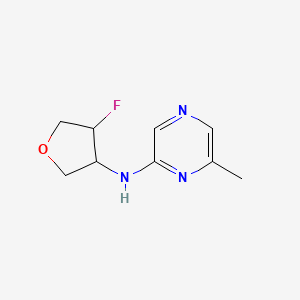
![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
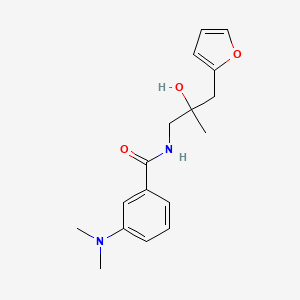
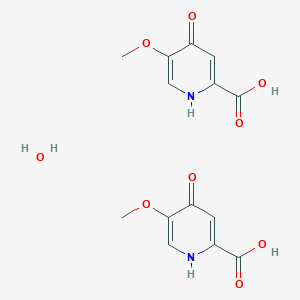
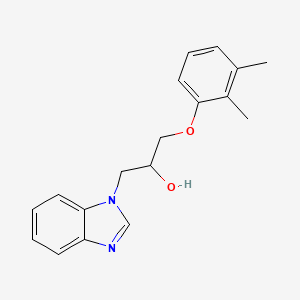
![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)

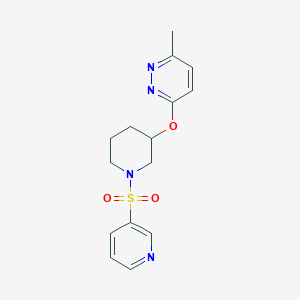
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)